[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
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Overview
Description
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is a bioactive chemical compound. It is known for its unique structure, which includes a benzoic acid moiety linked to a p-aminophenoxy group through a pentyloxy chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-aminophenol, which is then reacted with 1-bromopentane to form p-(5-bromopentyloxy)aniline. This intermediate is further reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pentyloxy chain can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-(5-(p-nitrophenoxy)pentyloxy)benzoic acid, while reduction could produce p-(5-(p-aminophenoxy)pentyloxy)benzoic acid derivatives .
Scientific Research Applications
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, p-(4-(p-aminophenoxy)butyloxy)-, hydrochloride
- Benzoic acid, p-(6-(p-aminophenoxy)hexyloxy)-, hydrochloride
- Benzoic acid, p-(5-(p-aminophenoxy)heptyloxy)-, hydrochloride
Uniqueness
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is unique due to its specific pentyloxy chain length, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
101719-22-6 |
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Molecular Formula |
C18H22ClNO4 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H21NO4.ClH/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-22-16-8-4-14(5-9-16)18(20)21;/h4-11H,1-3,12-13,19H2,(H,20,21);1H |
InChI Key |
FQHFXTIXEXOEDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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